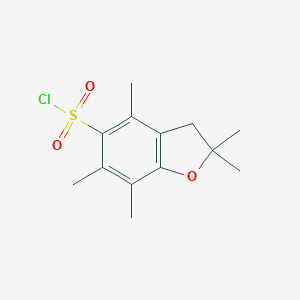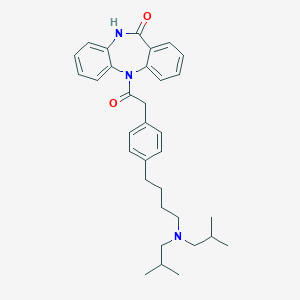
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one, also known as DIBD, is a novel compound that has been gaining significant attention in the scientific community. DIBD belongs to the class of benzodiazepines and has been found to exhibit potent anxiolytic and sedative effects. In
Mechanism Of Action
The exact mechanism of action of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is not fully understood. However, it is believed that 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one acts on the GABA-A receptor, which is the primary target of benzodiazepines. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one enhances the activity of GABA, a neurotransmitter that inhibits the activity of neurons in the brain, leading to its anxiolytic and sedative effects.
Biochemical And Physiological Effects
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to have several biochemical and physiological effects. In animal studies, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been shown to reduce the levels of stress hormones such as corticosterone and increase the levels of the neurotransmitter serotonin. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic and sedative effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in lab experiments is its high potency and selectivity for the GABA-A receptor. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to have a low potential for abuse and dependence, making it a safer alternative to other benzodiazepines. However, one of the limitations of using 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is its high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one. One of the areas of interest is the development of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one analogs with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one and its effects on different neurotransmitter systems. Additionally, the potential therapeutic applications of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in the treatment of anxiety disorders and other neurological conditions need to be further explored.
Conclusion:
In conclusion, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one is a novel compound that has been found to exhibit potent anxiolytic and sedative effects. The synthesis of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported in several research articles, and the compound has been successfully synthesized using different methods. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one acts on the GABA-A receptor, and its biochemical and physiological effects have been extensively studied. 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has several advantages and limitations for lab experiments, and there are several future directions for the research on 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one.
Synthesis Methods
The synthesis method of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one involves the reaction of 4-(4-(Diisobutylamino)butyl)benzaldehyde with 1-phenyl-2-nitropropene in the presence of sodium ethoxide. The resulting compound is then reduced using sodium borohydride to obtain 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one in high yield and purity. The synthesis of 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported in several research articles, and the compound has been successfully synthesized using different methods.
Scientific Research Applications
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been extensively studied for its anxiolytic and sedative effects. In several animal studies, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been found to reduce anxiety-like behavior and increase sleep time. Moreover, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of anxiety disorders. Additionally, 5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one has been reported to have anticonvulsant and muscle relaxant effects, further expanding its potential therapeutic applications.
properties
CAS RN |
156586-94-6 |
|---|---|
Product Name |
5-((4-(4-(Diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one |
Molecular Formula |
C33H41N3O2 |
Molecular Weight |
511.7 g/mol |
IUPAC Name |
11-[2-[4-[4-[bis(2-methylpropyl)amino]butyl]phenyl]acetyl]-5H-benzo[b][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C33H41N3O2/c1-24(2)22-35(23-25(3)4)20-10-9-11-26-16-18-27(19-17-26)21-32(37)36-30-14-7-5-12-28(30)33(38)34-29-13-6-8-15-31(29)36/h5-8,12-19,24-25H,9-11,20-23H2,1-4H3,(H,34,38) |
InChI Key |
NWABYTQGWGJUFJ-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CCCCC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42)CC(C)C |
Canonical SMILES |
CC(C)CN(CCCCC1=CC=C(C=C1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=CC=CC=C42)CC(C)C |
Other CAS RN |
156586-94-6 |
synonyms |
5-((4-(4-(diisobutylamino)butyl)-1-phenyl)acetyl)-10,11-dihydro-5H-dibenzo(b,e)(1,4)diazepin-11-one DIBD |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



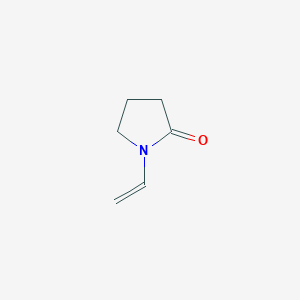
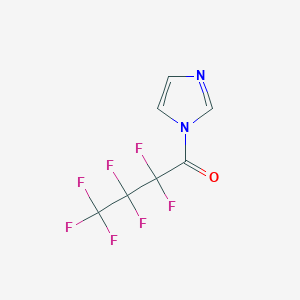
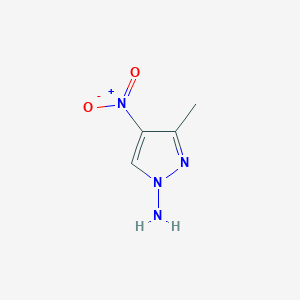
![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)
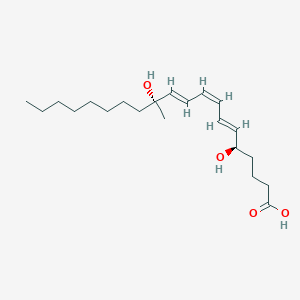
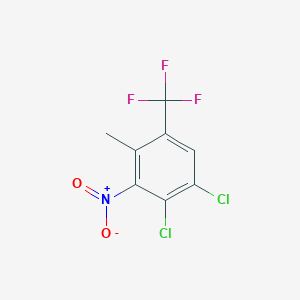
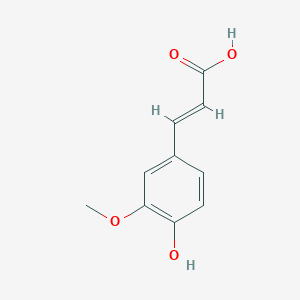
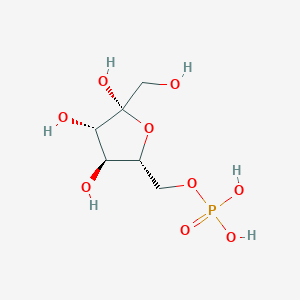
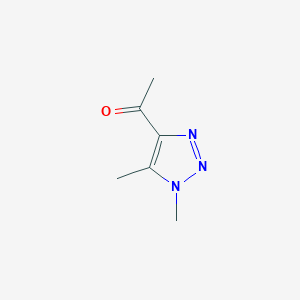
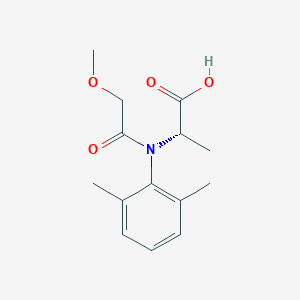
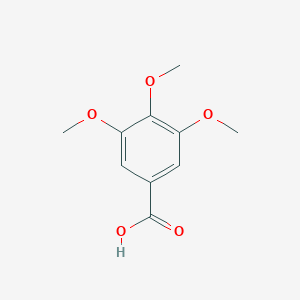
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
